molecular formula C13H10BrN3O B2429261 2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile CAS No. 1164508-23-9

2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile

Cat. No.: B2429261
CAS No.: 1164508-23-9
M. Wt: 304.147
InChI Key: KTFFWACZUBIJBT-VOTSOKGWSA-N
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Description

2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromoanilino group, a methoxy group, and a propenylidene malononitrile moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-[(E)-3-(4-bromoanilino)-1-methoxyprop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-18-13(10(8-15)9-16)6-7-17-12-4-2-11(14)3-5-12/h2-7,17H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFFWACZUBIJBT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation-Based Synthesis

Reaction Mechanism and Substrate Activation

The Knoevenagel condensation is the most widely employed method for synthesizing α,β-unsaturated malononitrile derivatives. In this reaction, malononitrile acts as both a nucleophile and an activator, facilitating the formation of the propenylidene backbone. The target compound is synthesized via the condensation of 4-bromoaniline-derived aldehydes with malononitrile under basic or microwave-assisted conditions.

The mechanism proceeds through three stages:

  • Aldol Addition : Deprotonation of malononitrile generates a resonance-stabilized carbanion, which attacks the carbonyl carbon of the aldehyde.
  • Elimination : Loss of water yields the α,β-unsaturated nitrile intermediate.
  • Amination : Reaction with 1-methoxy-2-propenylamine introduces the methoxy and anilino substituents.

Optimized Protocol

A representative procedure involves:

  • Reactants : 4-Bromoaniline (1.0 equiv), malononitrile (1.2 equiv), and methoxypropenyl aldehyde (1.1 equiv).
  • Catalyst : Piperidine (10 mol%) or microwave irradiation (120°C, 50 W).
  • Solvent : Diglyme or ethanol.
  • Yield : 85–92% after recrystallization from ethanol.
Table 1: Knoevenagel Condensation Parameters
Parameter Value/Range Source
Temperature 80–120°C
Reaction Time 15–60 min (microwave)
Solvent Efficiency Diglyme > Ethanol > THF
Byproduct Formation <5% (malononitrile adduct)

Electrochemical Synthesis via Electrogenerated Base

Green Chemistry Approach

An alternative method utilizes electrogenerated bases (EGBs) to avoid traditional catalysts. This approach employs a platinum cathode in acetonitrile with lithium perchlorate as the supporting electrolyte. The EGB deprotonates malononitrile, enabling nucleophilic attack on the aldehyde without external bases.

Procedure and Advantages

  • Setup : Undivided electrochemical cell, potentiostatic mode (−1.2 V vs. Ag/AgCl).
  • Reactants : 4-Bromoaniline-aldehyde (1.0 equiv), malononitrile (1.5 equiv).
  • Yield : 78–84% with >99% purity (HPLC).
  • Benefits : Eliminates toxic bases (e.g., piperidine), reduces waste, and enables room-temperature reactions.
Table 2: Electrochemical Synthesis Metrics
Metric Electrochemical Method Knoevenagel Method
Reaction Time 2–4 hours 15–60 min
Catalyst None Piperidine
Solvent Toxicity Low (acetonitrile) Moderate (diglyme)
Scalability Pilot-scale tested Lab-scale only

Purification and Analytical Validation

Chromatographic Techniques

Crude product purification involves:

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

Spectroscopic Characterization

  • IR (KBr) : ν = 2215 cm⁻¹ (C≡N), 1630 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 6.72 (d, J = 15 Hz, 1H, CH), 3.89 (s, 3H, OCH₃).

Challenges and Methodological Limitations

Byproduct Formation

Competing reactions may generate:

  • Diadducts : From over-condensation of malononitrile (mitigated by stoichiometric control).
  • Oxidation Products : Due to prolonged air exposure (addressed via nitrogen inerting).

Solvent Compatibility

Polar aprotic solvents (e.g., diglyme) enhance yield but complicate recycling. Ethanol offers a greener alternative but extends reaction times by 30–40%.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s conjugated system is pivotal in synthesizing kinase inhibitors and antiallergic agents. Its electron-deficient nitrile groups facilitate Suzuki-Miyaura couplings.

Materials Science

Used in organic semiconductors for:

  • Electron Transport Layers : Mobility = 0.12 cm²/V·s (OFETs).
  • Nonlinear Optical Materials : χ⁽³⁾ = 1.8 × 10⁻¹² esu (Z-scan).

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce various amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential anti-cancer agent. Its structure allows for interactions with biological targets that may inhibit tumor growth or induce apoptosis in cancer cells.

Case Study

A study investigated the cytotoxic effects of various derivatives of malononitrile compounds on different cancer cell lines, revealing that modifications to the aniline and methoxy groups significantly influenced their potency .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to construct more complex molecular architectures through further functionalization.

Example Reactions

  • Michael Addition : The compound can undergo Michael addition reactions with nucleophiles, expanding its utility in synthesizing diverse organic compounds.
  • Cyclization Reactions : It can also participate in cyclization reactions to form heterocycles, which are crucial in drug development.

Materials Science

In materials science, this compound has been explored for its potential use in creating new polymeric materials. Its ability to participate in nucleophilic substitutions allows for the formation of microporous polymers with specific properties.

Research Findings

A recent study highlighted the use of malononitrile derivatives in developing soluble microporous ladder polymers, which are valuable for applications such as gas separation and catalysis .

Mechanism of Action

The mechanism by which 2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Chloroanilino)-1-methoxy-2-propenylidene]malononitrile
  • 2-[3-(4-Fluoroanilino)-1-methoxy-2-propenylidene]malononitrile
  • 2-[3-(4-Methylanilino)-1-methoxy-2-propenylidene]malononitrile

Uniqueness

2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and methyl analogs, which may exhibit different chemical and biological properties.

Biological Activity

2-[3-(4-Bromoanilino)-1-methoxy-2-propenylidene]malononitrile, with the chemical formula C13H10BrN3O, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight: 304.15 g/mol
  • CAS Number: 1164508-23-9
  • Purity: >90% .

Biological Activity

The biological activity of this compound is primarily investigated through its effects on various biological pathways, particularly in relation to tyrosinase inhibition and potential applications in dermatological treatments.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is crucial in treating hyperpigmentation disorders. Recent studies have shown that derivatives of malononitrile exhibit significant inhibitory effects on tyrosinase activity.

Key Findings:

  • The compound has been identified as a potential inhibitor of tyrosinase, similar to other malononitrile derivatives.
  • It is hypothesized that this compound may exhibit competitive inhibition against tyrosinase, although specific IC50 values for this compound are yet to be determined.

Comparative Analysis of Malononitrile Derivatives

A comparative analysis of various malononitrile derivatives provides insights into their biological activities. The following table summarizes the IC50 values of selected compounds:

Compound NameIC50 (μM)Notes
2-(3,4-dihydroxybenzylidene)malononitrile (BMN11)17.05Strongest inhibitor among tested compounds
Kojic Acid36.68Commonly used in cosmetics as a skin lightener
Other Malononitrile DerivativesVariesShow varying degrees of anti-melanogenic activity

The proposed mechanism for the action of this compound involves:

  • Competitive Inhibition: Competing with substrates for binding sites on the tyrosinase enzyme.
  • Reduction of Melanin Production: Decreasing melanin synthesis in melanocytes, which can be beneficial for treating conditions like melasma and age spots.

Case Studies and Research Findings

Several studies highlight the potential applications of malononitrile derivatives in dermatology:

  • In Vitro Studies:
    • Research conducted on B16F10 melanoma cells demonstrated that specific malononitrile derivatives significantly reduced melanin content when treated with alpha-melanocyte-stimulating hormone (αMSH), indicating effective inhibition of melanogenesis .
  • Cytotoxicity Assessments:
    • In vitro cytotoxicity assays showed that certain derivatives, including those similar to this compound, exhibited low cytotoxicity at concentrations up to 30 μM, suggesting safety for potential cosmetic applications .

Future Directions

Further research is warranted to:

  • Determine the specific IC50 values for this compound.
  • Explore its efficacy in vivo and its long-term safety profile.
  • Investigate additional pharmacological effects beyond tyrosinase inhibition.

Q & A

Q. Table 1: Comparison of Catalysts in Malononitrile-Based Syntheses

CatalystSolventTemp (°C)Yield (%)Reference
FeTiO₃H₂O8087
CaO-ZrO₂Ethanol7092
TriethylamineDMF9078

Q. Table 2: Key Spectroscopic Parameters

TechniqueKey DataApplicationReference
SCXRDMean σ(C–C) = 0.004 ÅConformational analysis
IR-LDC≡N stretch: 2215 cm⁻¹Electronic conjugation assessment
¹H NMRδ 7.6 ppm (aromatic H)Substituent identification

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